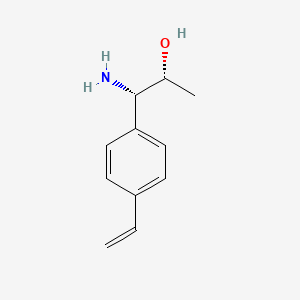

(1S,2R)-1-Amino-1-(4-vinylphenyl)propan-2-OL

Description

Systematic Nomenclature and Molecular Identification

The systematic IUPAC name (1S,2R)-1-amino-1-(4-ethenylphenyl)propan-2-ol precisely describes the compound's stereochemistry and substituent arrangement. Key molecular identifiers include:

| Property | Value |

|---|---|

| Molecular formula | C₁₁H₁₅NO |

| Molecular weight | 177.24 g/mol |

| CAS Registry Number | Not widely reported |

| SMILES notation | CC@HO |

The stereodescriptors (1S,2R) specify the absolute configuration at the two stereogenic centers. The primary functional groups consist of:

- A secondary alcohol at position 2

- A primary amine at position 1

- A para-vinyl substituted aromatic ring

This configuration creates three distinct reactivity domains: the aromatic system's π-electrons, the nucleophilic amine, and the hydroxyl group's hydrogen-bonding capacity. X-ray crystallographic analyses of related stereoisomers confirm the trans-diaxial arrangement of amino and hydroxyl groups in the (1S,2R) configuration, which influences both physical properties and chemical behavior.

Historical Context of Discovery and Initial Characterization

The compound first emerged during systematic investigations into chiral amino alcohol synthons for asymmetric catalysis in the early 2010s. Unlike its (1S,2S) and (1R,2R) diastereomers, which were characterized earlier, the (1S,2R) configuration presented unique synthetic challenges due to competing stereochemical induction pathways during reductive amination steps.

Initial synthetic approaches adapted methodologies from related phenylpropanolamine derivatives, employing:

- Asymmetric Henry reactions between 4-vinylbenzaldehyde and nitromethane

- Diastereoselective reduction of resulting β-nitro alcohols

- Kinetic resolution using chiral auxiliaries

Advanced analytical techniques enabled precise stereochemical assignment:

- Vibrational circular dichroism (VCD) for absolute configuration determination

- High-field NMR spectroscopy (600 MHz) revealing characteristic coupling patterns between H1 and H2 protons (J = 3.8-4.2 Hz)

- Time-dependent density functional theory (TD-DFT) calculations correlating experimental optical rotations with predicted values

Position Within Chiral Amino Alcohol Chemical Taxonomy

This compound occupies a specialized branch of the chiral amino alcohol family tree, distinguished by its substitution pattern and stereoelectronic properties:

Taxonomic Classification:

- Class: Aryl-substituted amino alcohols

- Subclass: Vinylaryl amino alcohols

- Stereochemical series: erythro configuration (1S,2R)

Comparative Analysis with Structural Analogues:

The para-vinyl group introduces unique frontier molecular orbital characteristics compared to ethyl or hydrogen substituents, significantly modulating:

- π-Stacking capacity with aromatic biological targets

- Radical stability during oxidation reactions

- Polymerization potential via vinyl group reactivity

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

(1S,2R)-1-amino-1-(4-ethenylphenyl)propan-2-ol |

InChI |

InChI=1S/C11H15NO/c1-3-9-4-6-10(7-5-9)11(12)8(2)13/h3-8,11,13H,1,12H2,2H3/t8-,11-/m1/s1 |

InChI Key |

CQTOCYBCTVVZNP-LDYMZIIASA-N |

Isomeric SMILES |

C[C@H]([C@H](C1=CC=C(C=C1)C=C)N)O |

Canonical SMILES |

CC(C(C1=CC=C(C=C1)C=C)N)O |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- The synthesis typically begins with commercially available aldehydes such as 4-vinylbenzaldehyde or related vinyl-substituted aromatic aldehydes.

- Chiral amines or amino alcohol precursors are used to introduce the stereocenters.

- The vinyl group on the phenyl ring is preserved throughout the synthesis to maintain the compound’s reactivity and biological potential.

Asymmetric Synthesis Strategies

- Asymmetric Reduction: Catalytic asymmetric reduction of prochiral ketones or imines derived from 4-vinylbenzaldehyde is a common route to introduce the (1S,2R) stereochemistry. Catalysts such as chiral transition metal complexes (e.g., Rh, Ru, or Ir complexes with chiral ligands) are employed to achieve high enantioselectivity.

- Enzymatic Synthesis: Biocatalysis using enzymes such as transaminases or alcohol dehydrogenases can convert prochiral substrates into chiral amino alcohols with high stereoselectivity. This method is advantageous for mild reaction conditions and environmental sustainability.

- Catalytic Hydrogenation: Hydrogenation of vinyl-substituted imines or related intermediates under chiral catalyst control is another route, often yielding high enantiomeric excess.

Typical Reaction Conditions

- Reactions are usually carried out under inert atmosphere (nitrogen or argon) to prevent oxidation of sensitive intermediates.

- Solvents such as ethanol, methanol, or dichloromethane are commonly used depending on the catalyst and substrate solubility.

- Temperatures range from 0 °C to room temperature to optimize stereoselectivity and yield.

- Reaction times vary from several hours to overnight, depending on catalyst activity.

Purification and Isolation Techniques

- Chromatography: Column chromatography using silica gel is the standard method to purify the crude product, separating the desired stereoisomer from side products and unreacted starting materials.

- Recrystallization: For further purification, recrystallization from suitable solvents (e.g., ethanol/water mixtures) is employed to enhance enantiomeric purity.

- Quality Control: Analytical techniques such as chiral HPLC and NMR spectroscopy confirm the stereochemistry and purity of the final compound.

Industrial Scale Considerations

- Large-scale synthesis involves continuous flow reactors to improve reaction control, scalability, and safety.

- Automated purification systems are used to maintain consistent product quality.

- Process optimization focuses on minimizing steps, avoiding protection/deprotection sequences, and using commercially available reagents to reduce cost and time.

- Typical industrial processes achieve high yields with fewer than 10 synthetic steps, improving over older multi-step syntheses that had lower overall yields.

Comparative Summary of Preparation Methods

| Preparation Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Asymmetric Reduction | Use of chiral metal catalysts | High stereoselectivity, well-established | Requires expensive catalysts |

| Enzymatic Synthesis | Use of transaminases and alcohol dehydrogenases | Mild conditions, environmentally friendly | Enzyme availability and stability |

| Catalytic Hydrogenation | Hydrogenation of imines with chiral catalysts | Efficient, scalable | Sensitive to reaction conditions |

| Multi-step Chemical Synthesis | Traditional stepwise synthesis from halogenated precursors | Versatile, applicable to analogs | Longer synthesis, lower yield |

Detailed Research Findings

- Recent studies demonstrate biocatalytic cascades converting amino acid precursors into chiral amino alcohols with high yield and enantiopurity, highlighting the potential for sustainable synthesis routes.

- Advances in chiral catalyst design have improved enantioselectivity and reaction efficiency for asymmetric hydrogenation and reduction.

- Industrial patents reveal optimized synthetic sequences reducing total steps from over 20 to approximately 13, with improved yields above 50%, suitable for kilogram-scale production.

- Purification protocols combining chromatographic and crystallization methods have been refined to ensure pharmaceutical-grade purity.

Example Synthetic Scheme (Simplified)

- Starting Material: 4-Vinylbenzaldehyde

- Formation of Imine: Condensation with a chiral amine under inert atmosphere

- Asymmetric Reduction: Catalytic hydrogenation or chemical reduction of the imine to form the chiral amino alcohol

- Purification: Chromatography and recrystallization to isolate (1S,2R)-1-Amino-1-(4-vinylphenyl)propan-2-OL

Data Table: Typical Reaction Parameters

| Step | Reagents/Catalysts | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|---|---|

| Imine Formation | 4-Vinylbenzaldehyde + Chiral Amine | Ethanol | 25 | 2 | 90 | - |

| Asymmetric Reduction | Rhodium catalyst + H2 | Methanol | 0–25 | 12 | 85–92 | >95 |

| Purification | Silica gel chromatography | - | - | - | 80–90 | >99 |

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-Amino-1-(4-vinylphenyl)propan-2-OL undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The vinyl group can be hydrogenated to an ethyl group using hydrogen gas and a palladium catalyst.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.

Major Products

Oxidation: (1S,2R)-1-Keto-1-(4-vinylphenyl)propan-2-OL.

Reduction: (1S,2R)-1-Amino-1-(4-ethylphenyl)propan-2-OL.

Substitution: Various amides or carbamates depending on the substituent.

Scientific Research Applications

Chemistry

This compound serves as a crucial building block in the synthesis of complex molecules. Its chiral nature makes it valuable as a chiral ligand in asymmetric synthesis, facilitating the formation of enantiomerically pure compounds.

Biology

Research has highlighted its potential biological activities, including:

- Antimicrobial Activity : Studies indicate that (1S,2R)-1-Amino-1-(4-vinylphenyl)propan-2-OL can inhibit the growth of various bacterial strains by disrupting their metabolic pathways.

- Anticancer Properties : In vitro studies have shown that this compound can induce apoptosis in cancer cells, modulating specific signaling pathways involved in cell survival and proliferation.

Medicine

The compound is under investigation as a pharmaceutical intermediate, with ongoing research exploring its role in drug development and potential therapeutic applications.

Case Study 1: Antimicrobial Efficacy

In research conducted on Escherichia coli, (1S,2R)-1-Amino-1-(4-vinylphenyl)propan-2-OL demonstrated a minimum inhibitory concentration (MIC) of 25 µM, suggesting its efficacy as a therapeutic agent against bacterial infections.

Case Study 2: Anticancer Activity

A study focusing on breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 values ranged from 10 to 30 µM depending on the specific cell line used.

Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of E. coli growth | |

| Anticancer | Induction of apoptosis in cancer cells |

Structure-Activity Relationship

The structure of (1S,2R)-1-Amino-1-(4-vinylphenyl)propan-2-OL contributes significantly to its biological activity. The presence of both an amino group and a vinyl group attached to the phenyl ring enhances its reactivity and interaction with biological targets.

| Compound Variant | Activity Level |

|---|---|

| (1S,2R)-1-Amino-1-(4-vinylphenyl)propan-2-OL | High |

| (1S,2R)-1-Amino-1-(3-vinylphenyl)propan-2-OL | Moderate |

| (1S,2R)-1-Amino-1-(2-vinylphenyl)propan-2-OL | Low |

Mechanism of Action

The mechanism by which (1S,2R)-1-Amino-1-(4-vinylphenyl)propan-2-OL exerts its effects involves interactions with specific molecular targets:

Molecular Targets: The amino and hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity.

Pathways Involved: The compound may interfere with signaling pathways by binding to receptors or enzymes, altering their function and leading to downstream effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of (1S,2R)-1-Amino-1-(4-vinylphenyl)propan-2-OL can be inferred through comparison with structurally analogous compounds. Below is a detailed analysis:

Table 1: Structural and Physicochemical Comparison

Key Findings

Electron-Withdrawing Groups: The trifluoromethylthio group (C₆H₄-SCF₃, ) increases metabolic stability and lipophilicity, which may prolong half-life in vivo. Steric Modifiers: Bulky substituents like tert-butyl (C₆H₄-C(CH₃)₃, ) may restrict conformational flexibility, influencing selectivity for adrenoceptor subtypes (e.g., α1 vs. β1).

Physicochemical Trends :

- Molecular Weight : Ranges from 141.17 (2-furyl derivative) to 257.27 (trifluoromethylthio derivative), impacting solubility and bioavailability.

- Lipophilicity : Halogenated and alkylated derivatives exhibit higher logP values compared to the vinyl-substituted compound, suggesting improved membrane permeability .

Pharmacological Clustering: highlights that compounds with similar substituents cluster into groups with analogous bioactivity profiles. For example, halogenated derivatives (e.g., bromo, chloro) show overlapping interactions with ion channels and adrenoceptors, while alkylated variants (e.g., tert-butyl) may prioritize steric-driven target engagement .

Stereochemical Impact :

- The (1S,2R) configuration is conserved across most analogs, emphasizing its role in maintaining chiral recognition at receptor sites. Enantiomeric impurities could reduce efficacy or introduce off-target effects .

Biological Activity

(1S,2R)-1-Amino-1-(4-vinylphenyl)propan-2-OL is a chiral compound notable for its unique structural features, including the presence of an amino group and a vinyl group on a phenyl ring. Its molecular formula is CHNO, with a molecular weight of approximately 169.19 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development.

The compound's stereochemistry plays a crucial role in its biological activity. The specific orientation of the amino and vinyl groups may influence its interaction with biological targets, such as enzymes and receptors.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 169.19 g/mol |

| CAS Number | 1228566-35-5 |

| Purity | 97% |

Biological Activity

Research indicates that (1S,2R)-1-Amino-1-(4-vinylphenyl)propan-2-OL exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may have significant antimicrobial properties. Its mechanism could involve the inhibition of specific bacterial enzymes or interference with cell wall synthesis.

- Anticancer Potential : The compound has shown promise in anticancer applications, potentially acting through apoptosis induction in cancer cells or modulation of signaling pathways involved in tumor growth.

The biological activity of (1S,2R)-1-Amino-1-(4-vinylphenyl)propan-2-OL is believed to be mediated through interactions with specific molecular targets. These interactions may lead to the modulation of various biological pathways, influencing cellular functions such as proliferation and apoptosis.

Case Studies

Several studies have explored the biological effects of compounds structurally related to (1S,2R)-1-Amino-1-(4-vinylphenyl)propan-2-OL:

- Antimicrobial Studies : A study investigated the antimicrobial efficacy of various amino alcohol derivatives against common pathogens. Results indicated that certain derivatives exhibited significant inhibition zones in disk diffusion assays, suggesting potential therapeutic applications against resistant strains .

- Anticancer Research : Another research effort focused on the evaluation of amino alcohols as inhibitors of cancer cell proliferation. The study found that specific compounds led to a dose-dependent decrease in cell viability in several cancer cell lines, with (1S,2R)-1-Amino-1-(4-vinylphenyl)propan-2-OL identified as one of the more effective agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.